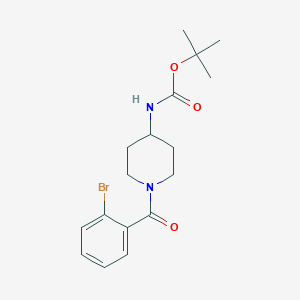

tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate

CAS No.: 1286275-10-2

Cat. No.: VC7595103

Molecular Formula: C17H23BrN2O3

Molecular Weight: 383.286

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286275-10-2 |

|---|---|

| Molecular Formula | C17H23BrN2O3 |

| Molecular Weight | 383.286 |

| IUPAC Name | tert-butyl N-[1-(2-bromobenzoyl)piperidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,22) |

| Standard InChI Key | UEOXMEZBSMHUDJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2Br |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure integrates three key components:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle that confers conformational flexibility and potential binding interactions with biological targets.

-

2-Bromobenzoyl group: An aromatic substituent with a bromine atom at the ortho position, introducing steric and electronic effects that influence reactivity and target affinity.

-

tert-Butoxycarbonyl (Boc) group: A protective moiety commonly used in organic synthesis to shield amine functionalities during multi-step reactions .

The spatial arrangement of these groups enables diverse chemical transformations, such as nucleophilic substitutions at the bromine site or deprotection of the Boc group under acidic conditions .

Synthetic Pathways

While detailed industrial-scale protocols remain unpublished, laboratory-scale synthesis typically involves sequential functionalization of the piperidine scaffold:

-

Intermediate preparation: tert-Butyl piperidin-4-ylcarbamate (CAS: 73874-95-0) serves as a precursor, synthesized via carbamate formation between piperidin-4-amine and tert-butyl chloroformate in dichloromethane with triethylamine as a base .

-

Acylation: Reaction of the intermediate with 2-bromobenzoyl chloride in the presence of coupling agents like -diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP) yields the target compound .

Table 1: Key Synthetic Parameters

| Parameter | Value/Reagent |

|---|---|

| Precursor | tert-Butyl piperidin-4-ylcarbamate |

| Acylating Agent | 2-Bromobenzoyl chloride |

| Solvent | Dichloromethane |

| Base | Triethylamine or DIPEA |

| Coupling Agent | DMAP |

| Yield (Theoretical) | 70–90% |

This method ensures high regioselectivity and purity, critical for pharmacological studies .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water (), attributed to the hydrophobic tert-butyl and aromatic groups . Stability studies indicate decomposition under strong acidic or basic conditions due to Boc group cleavage or amide hydrolysis .

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 509.4 ± 50.0 °C |

| Density | 1.37 g/cm³ |

| Log P (Partition Coeff.) | 2.5 |

| Polar Surface Area | 50.36 Ų |

These properties align with Lipinski’s rule of five, suggesting favorable oral bioavailability .

The unique bromobenzoyl-carbamate combination in tert-butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate may offer synergistic effects, though empirical validation is needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume